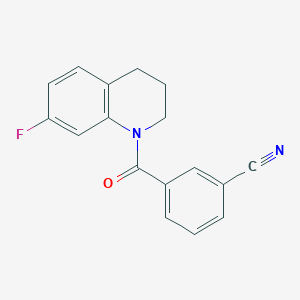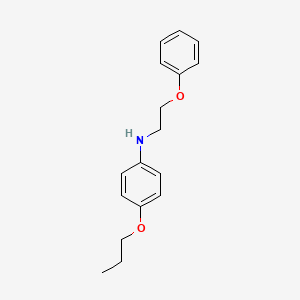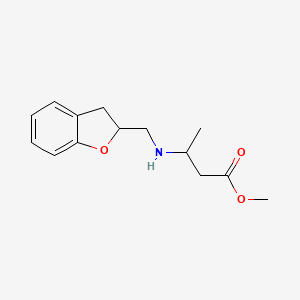![molecular formula C13H17NO3 B7559207 2-[(2-Methylbenzoyl)-propylamino]acetic acid](/img/structure/B7559207.png)
2-[(2-Methylbenzoyl)-propylamino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Methylbenzoyl)-propylamino]acetic acid, also known as Naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It is a member of the propionic acid class of NSAIDs and is structurally related to ibuprofen and ketoprofen. Naproxen has been used for over 40 years and is available both over-the-counter and by prescription.
作用机制
2-[(2-Methylbenzoyl)-propylamino]acetic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response. By inhibiting COX activity, this compound reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and repair.
实验室实验的优点和局限性
One advantage of 2-[(2-Methylbenzoyl)-propylamino]acetic acid is that it is a well-established drug with a long history of use. This means that there is a large body of literature on its pharmacological effects and safety profile. This compound is also relatively inexpensive and widely available. One limitation of this compound is that it can have off-target effects, particularly at higher doses. For example, this compound has been shown to inhibit the activity of collagenases, which are enzymes that play a role in tissue repair.
未来方向
There are several areas of future research that could be explored with 2-[(2-Methylbenzoyl)-propylamino]acetic acid. One area of interest is its potential use in the treatment of Alzheimer's disease. This compound has been shown to have anti-inflammatory effects in the brain, and there is some evidence to suggest that it may be able to prevent or slow the progression of Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, and there is some evidence to suggest that it may be able to enhance the efficacy of chemotherapy. Finally, there is ongoing research into the development of new NSAIDs with improved safety profiles and reduced off-target effects. This compound could serve as a starting point for the development of these new drugs.
合成方法
2-[(2-Methylbenzoyl)-propylamino]acetic acid can be synthesized through a multi-step process starting with 2-naphthol. The first step involves the conversion of 2-naphthol to 2-naphthalenecarboxylic acid through a Friedel-Crafts acylation reaction. The resulting acid is then converted to its acid chloride derivative, which is reacted with 2-methylpropylamine to form the desired product, this compound.
科学研究应用
2-[(2-Methylbenzoyl)-propylamino]acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of a variety of conditions, including osteoarthritis, rheumatoid arthritis, menstrual cramps, and acute pain. This compound is also being investigated for its potential use in the treatment of Alzheimer's disease and cancer.
属性
IUPAC Name |
2-[(2-methylbenzoyl)-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-8-14(9-12(15)16)13(17)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFCXKYIWSBUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)

![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)

![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)

![2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone](/img/structure/B7559169.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone](/img/structure/B7559189.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7559206.png)
![3-[(2,3-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559215.png)
![3-[(2,5-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559227.png)
![3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid](/img/structure/B7559231.png)
![3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid](/img/structure/B7559235.png)